molecular formula C11H8O2 B12585309 Phenol, 4,5-diethynyl-2-methoxy- CAS No. 269086-09-1

Phenol, 4,5-diethynyl-2-methoxy-

Cat. No.: B12585309
CAS No.: 269086-09-1
M. Wt: 172.18 g/mol
InChI Key: VLSHDDSPUKYLCV-UHFFFAOYSA-N
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Description

Phenol, 4,5-diethynyl-2-methoxy- is an organic compound with the molecular formula C10H6O2 It is a derivative of phenol, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by ethynyl groups, and the hydrogen atom at position 2 is replaced by a methoxy group

Preparation Methods

The synthesis of Phenol, 4,5-diethynyl-2-methoxy- can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Phenol, 4,5-diethynyl-2-methoxy- undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.

Scientific Research Applications

Phenol, 4,5-diethynyl-2-methoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 4,5-diethynyl-2-methoxy- involves its interaction with specific molecular targets and pathways. The ethynyl groups and methoxy substituent influence its reactivity and binding properties. In biological systems, it may interact with enzymes and proteins, affecting their function and activity . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Phenol, 4,5-diethynyl-2-methoxy- can be compared with other phenol derivatives, such as:

The uniqueness of Phenol, 4,5-diethynyl-2-methoxy- lies in its ethynyl groups, which confer distinct reactivity and potential for forming complex structures.

Properties

CAS No.

269086-09-1

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

4,5-diethynyl-2-methoxyphenol

InChI

InChI=1S/C11H8O2/c1-4-8-6-10(12)11(13-3)7-9(8)5-2/h1-2,6-7,12H,3H3

InChI Key

VLSHDDSPUKYLCV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#C)C#C)O

Origin of Product

United States

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